molecular formula C16H21N3O3S B13878261 MW dipeptide

MW dipeptide

Cat. No.: B13878261
M. Wt: 335.4 g/mol
InChI Key: XYVRXLDSCKEYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MW dipeptide is a compound consisting of two amino acids linked by a peptide bond. Dipeptides are the simplest form of peptides and play a crucial role in various biological processes. They are formed through the condensation reaction between the carboxyl group of one amino acid and the amino group of another, releasing a molecule of water in the process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MW dipeptide can be achieved through several methods, including chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. Chemical synthesis often involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to produce high-purity peptides .

In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, with each cycle adding one amino acid to the chain. The final product is cleaved from the resin and purified .

Industrial Production Methods

Microwave-assisted synthesis offers faster reaction times and higher yields compared to conventional heating methods . Continuous processes, on the other hand, provide scalability and efficiency, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

MW dipeptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

MW dipeptide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MW dipeptide involves its interaction with specific molecular targets and pathways. For example, dipeptides can act as enzyme inhibitors, binding to the active site of enzymes and preventing their activity. They can also modulate cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MW dipeptide include other dipeptides such as aspartame (L-aspartyl-L-phenylalanine methyl ester) and L-alanyl-L-glutamine (Ala-Gln). These compounds share structural similarities but differ in their specific amino acid composition and functional properties .

Uniqueness

This compound is unique due to its specific amino acid sequence and the resulting biological activity. Its small size and simple structure make it an ideal model for studying peptide interactions and mechanisms of action.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)

InChI Key

XYVRXLDSCKEYES-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.